BenchChemオンラインストアへようこそ!

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Building Block Differentiation

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde (CAS 1190311-90-0), also known as 7-azaindole-3,4-dicarbaldehyde, is a heterocyclic building block of molecular formula C₉H₆N₂O₂ (MW 174.16 g/mol) featuring a fused pyrrole–pyridine (7-azaindole) core bearing two formyl groups at the 3- and 4-positions. It is classified as a bench-stable solid at ambient temperature, with a computed density of 1.5±0.1 g/cm³.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1190311-90-0
Cat. No. B1464823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
CAS1190311-90-0
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C=O)C(=CN2)C=O
InChIInChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11)
InChIKeyJSVQERJAFBDBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde (CAS 1190311-90-0) for Research Procurement: Core Identity and Structural Class


1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde (CAS 1190311-90-0), also known as 7-azaindole-3,4-dicarbaldehyde, is a heterocyclic building block of molecular formula C₉H₆N₂O₂ (MW 174.16 g/mol) featuring a fused pyrrole–pyridine (7-azaindole) core bearing two formyl groups at the 3- and 4-positions [1]. It is classified as a bench-stable solid at ambient temperature, with a computed density of 1.5±0.1 g/cm³ . The compound is supplied primarily for early-stage medicinal chemistry and organic synthesis applications .

Why 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde Cannot Be Replaced by Generic Mono-Aldehyde 7-Azaindoles


The presence of two aldehyde groups at the 3- and 4-positions of the 7-azaindole scaffold fundamentally alters the compound's reactivity profile compared to the widely available mono-aldehyde analogs (e.g., 7-azaindole-3-carboxaldehyde, CAS 4649-09-6, and 7-azaindole-4-carboxaldehyde, CAS 728034-12-6). This structural distinction translates into measurable differences in computed physicochemical descriptors, thermal stability, and synthetic versatility that preclude simple substitution for applications requiring dual electrophilic sites [1].

Head-to-Head Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde vs. Closest 7-Azaindole Analogs


Dialdehyde Substituent Architecture: 3,4-Diformyl vs. 3-Monoformyl vs. 4-Monoformyl 7-Azaindoles

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde possesses two formyl substituents at positions 3 and 4 of the azaindole core, whereas the nearest commercial analogs—7-azaindole-3-carboxaldehyde (CAS 4649-09-6) and 7-azaindole-4-carboxaldehyde (CAS 728034-12-6)—each contain a single formyl group [1]. The dialdehyde scaffold enables orthogonal, sequential derivatization (e.g., chemoselective imine formation at C-3 aldehyde followed by C-4 aldehyde reaction) that is structurally inaccessible to mono-aldehyde analogs [2].

Medicinal Chemistry Heterocyclic Synthesis Building Block Differentiation

Topological Polar Surface Area (TPSA) as a Differentiator for Permeability and Solubility Prediction

The target compound exhibits a computed TPSA of 62.8 Ų, which is 17.0 Ų higher than the TPSA of both 7-azaindole-3-carboxaldehyde and 7-azaindole-4-carboxaldehyde (45.8 Ų each) [1]. This increase arises from the additional aldehyde oxygen and places the compound closer to the upper bound of the commonly cited 40–90 Ų TPSA range for oral bioavailability, potentially reducing membrane permeability relative to the mono-aldehyde analogs in the absence of other modifications [2].

Drug Design ADME Prediction Physicochemical Profiling

Lipophilicity (XLogP) Differentiation Between Dialdehyde and Mono-Aldehyde 7-Azaindoles

The computed XLogP3-AA of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is 0.2, compared to 0.8 for both 7-azaindole-3-carboxaldehyde and 7-azaindole-4-carboxaldehyde [1]. This 0.6 log unit reduction indicates that the dialdehyde is markedly more hydrophilic than its mono-aldehyde counterparts, which may influence chromatographic retention (e.g., shorter retention on reversed-phase HPLC), solvent partitioning, and solubility in aqueous reaction media .

Lipophilicity LogP Chromatographic Behavior

Thermal Stability and Boiling Point as Indicators of Intermolecular Interaction Strength

The predicted boiling point of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is 442.0±40.0 °C (at 760 mmHg), which is approximately 80 °C higher than that of 7-azaindole-3-carboxaldehyde (361.1±22.0 °C) . While both are computed values, the substantial difference is consistent with stronger intermolecular dipole–dipole interactions and hydrogen bonding in the dialdehyde, which has one additional carbonyl oxygen and a higher molecular dipole . The flash point follows a similar trend (221.4±33.8 °C for the target vs. no reported flash point for the mono-aldehyde at comparable conditions).

Thermal Properties Storage Handling

Commercially Available Purity Grades Across Suppliers: 95% vs. 98% Specifications

1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is commercially available at two distinct purity tiers: 95% (AKSci, CymitQuimica) and 98% (Leyan, Chemsrc) . This bifurcation is noteworthy because the closest mono-aldehyde analogs (7-azaindole-3-carboxaldehyde and 7-azaindole-4-carboxaldehyde) are more commonly supplied at a narrower 97–98% range, reflecting their more established synthetic routes and larger production scales . The availability of a 95% grade at lower cost for the dialdehyde may be advantageous for initial scoping reactions, while the 98% grade supports applications with tighter impurity tolerances.

Quality Assurance Purity Specification Supplier Comparison

Synthetic Utility: 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a recognized privileged structure in kinase inhibitor design, exemplified by the clinical success of vemurafenib and the development of numerous FGFR, JAK2, PI3K, and CHK1/CHK2 inhibitor series [1]. Within this class, the 3,4-dicarbaldehyde derivative occupies a unique position as a dual-electrophile building block enabling the rapid construction of 3,4-disubstituted 7-azaindoles, which have been specifically claimed as LRRK2 inhibitors in patent literature [2]. This contrasts with mono-aldehyde 7-azaindoles, which are limited to single-point derivatization without additional functional group installation [3].

Kinase Inhibition Fragment-Based Drug Discovery FGFR

High-Value Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde Based on Verified Differentiation


Rapid Assembly of 3,4-Disubstituted 7-Azaindole Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing LRRK2, FGFR, or EGFR kinase targets with 3,4-disubstituted 7-azaindole pharmacophores can use the dialdehyde building block to execute two sequential or orthogonal aldehyde transformations (e.g., reductive amination at C-3 aldehyde followed by Knoevenagel condensation at C-4) in a single synthetic sequence without intermediate protection steps. This directly reduces step count relative to routes starting from mono-aldehyde 7-azaindoles, as supported by patent disclosures of 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridines as LRRK2 inhibitors [1].

Fragment-Based Drug Discovery Requiring Higher Polarity Building Blocks

The dialdehyde's elevated TPSA (62.8 Ų) and reduced XLogP (0.2) compared to mono-aldehyde analogs (TPSA 45.8 Ų, XLogP 0.8) [1] make it an attractive fragment for libraries targeting polar binding sites or for hit-to-lead optimization where maintaining aqueous solubility is critical. Procurement for fragment screening collections benefits from the compound's computed property profile that places it within favorable physicochemical space for oral bioavailability while offering dual derivatization handles .

Cost-Efficient Pilot-Scale Reaction Optimization Using 95% Purity Grade

Process chemistry groups performing reaction condition screening or parallel library synthesis can procure the 95% purity grade (available from AKSci) [1] at reduced cost compared to the 98% grade, reserving the higher-purity material (available from Leyan) for scale-up of validated hit compounds where stoichiometric precision is essential. This tiered procurement strategy is enabled by the dual purity availability of the dialdehyde, which is not consistently offered for mono-aldehyde 7-azaindole building blocks .

Synthesis of Bis-Heterocyclic Conjugates via One-Pot Double Condensation

The 3,4-dicarbaldehyde architecture uniquely permits one-pot, three-component reactions (e.g., catalyst- and solvent-free Mannich-type condensations with aromatic aldehydes and heterocyclic amines) to construct 7-azagramine analogues, a transformation that has been validated on the 7-azaindole core [1]. Mono-aldehyde 7-azaindoles cannot access bis-adduct architectures in a single operation, making the dialdehyde the required starting material for these multicomponent reaction designs .

Quote Request

Request a Quote for 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.